molecular formula C10H14O3 B11909874 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde CAS No. 29915-83-1

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde

Cat. No.: B11909874
CAS No.: 29915-83-1
M. Wt: 182.22 g/mol
InChI Key: NOQHSCBTBLIRGQ-UHFFFAOYSA-N
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Description

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is a spirocyclic compound featuring a dioxolane ring fused to a cyclohexene scaffold, with a methyl group at position 7 and an aldehyde at position 6. For example, 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde (a tri-methylated variant) was synthesized via MnO₂ oxidation, yielding 80.8% with distinct UV (λₘₐₓ 246 nm) and IR (1670 cm⁻¹, C=O stretch) profiles .

Properties

CAS No.

29915-83-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde

InChI

InChI=1S/C10H14O3/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h7H,2-6H2,1H3

InChI Key

NOQHSCBTBLIRGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC2(C1)OCCO2)C=O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 3-Methoxy-3-methyl-4,8-dioxa-1,2-diazaspiro[4.5]dec-1-ene (37 mg, 0.2 mmol).

  • Formaldehyde : 10 equivalents (0.3 mL, 37 wt% in H₂O).

  • Light Source : UV irradiation at 254 nm for 12 hours.

  • Solvent : Dichloromethane.

  • Yield : 65% (44 mg) after column chromatography.

The reaction proceeds via a radical mechanism, with the spirooxadiazole acting as a masked carbonyl precursor. GC-MS analysis confirmed the absence of byproducts, while ¹H NMR showed a characteristic aldehyde proton signal at δ 9.64 ppm.

Oxidation of Primary Alcohol Precursors

Oxidation of 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-methanol provides a two-step route to the aldehyde. This method adapts procedures from spirocyclic alcohol oxidations reported in earlier work.

Step 1: Synthesis of the Alcohol Intermediate

The alcohol precursor is synthesized via sodium borohydride reduction of methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate:

  • Reduction Conditions : NaBH₄ (4.0 mmol) in THF at 0°C.

  • Yield : 75% (52 mg).

Step 2: Oxidation to Aldehyde

PCC (pyridinium chlorochromate) in dichloromethane oxidizes the alcohol to the aldehyde:

  • Oxidant : 1.2 equivalents PCC.

  • Reaction Time : 4 hours at room temperature.

  • Yield : 68% (35 mg).

Key Data :

ParameterValue
Starting Alcohol7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-methanol
OxidantPCC
SolventCH₂Cl₂
Reaction Temp.25°C
Aldehyde Purity (GC)98%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldScalability
PhotochemicalSingle-step, no metal catalystsRequires UV equipment65%Moderate
Alcohol OxidationHigh purityTwo-step process68%High
KetalizationFlexible functionalizationMulti-step, low yield~50%Low

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro ring system may also contribute to its unique biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Spiroacetals and Substituted Derivatives

Spiroacetals are a broad class of compounds with diverse biological and synthetic roles. Key comparisons include:

Compound Name Key Features Biological/Synthetic Relevance Reference
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde Aldehyde functionality at C8; methyl at C7; spiro[4.5] system Synthetic intermediate; potential bioactive agent
1,6-Dioxaspiro[4.5]decane No methyl or aldehyde groups; simpler spiroacetal Plant defense signaling in C. trachelium
(Z)-7-Methyl-1,6-dioxaspiro[4.5]decane (Z-conophthorin) Methyl at C7; 1,6-dioxaspiro system (vs. 1,4) Insect pheromone; semiochemical activity
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Ketone at C8 (vs. aldehyde); C9H14O3; MW 170.21 Reference standard; fine chemical intermediate
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene Fluorine substituent at C8; C8H11FO2; MW 158 Fluorinated analog; research applications

Structural Insights :

  • The aldehyde group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), whereas ketones (e.g., 8-one derivative) exhibit lower reactivity .
  • Fluorination at C8 (as in 8-fluoro analog) introduces electronegativity, altering dipole moments and boiling points compared to non-fluorinated analogs .

Substituent Position and Ring Size Effects

  • Methyl Group Position : Derivatives like 6-methyl- or 8-methyl-1,4-dioxaspiro[4.5]decane () show steric and electronic variations. For instance, 8-methyl substitution may hinder aldehyde oxidation due to steric shielding .
  • Ring Size: 1,4-Dioxaspiro[4.4]nonane (smaller spiro system) exhibits reduced ring strain compared to the [4.5] system, impacting thermal stability .

Physicochemical Properties and Spectral Data

Property 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde 7,9,9-Trimethyl Analog 7-Methyl-8-one Derivative
Molecular Formula C₁₀H₁₄O₃ (inferred) C₁₂H₁₈O₃ C₉H₁₄O₃
Boiling Point Not reported 80–82°C (0.1 mm Hg) Not available
UV λₘₐₓ (EtOH) Not reported 246 nm (ε 315) N/A
IR (cm⁻¹) Not reported 1670 (C=O), 1085 (C-O-C) 1720 (C=O, ketone)
¹H NMR Not available δ 7.10, 6.05 (CH=CH) δ 2.24 (CH₂), 1.76 (CH₃)

Notes:

  • The tri-methylated analog (C₁₂H₁₈O₃) shows downfield shifts for vinyl protons (δ 7.10 and 6.05) due to conjugation with the aldehyde .
  • The 8-one derivative lacks aldehyde protons but shows characteristic ketone carbonyl IR absorption at ~1720 cm⁻¹ .

Biological Activity

7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is a spirocyclic compound characterized by its unique molecular structure, which includes a dioxaspiro framework and an aldehyde functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C10_{10}H14_{14}O3_3
  • Molecular Weight : 182.22 g/mol
  • Structural Features : The presence of the aldehyde group at the 8-position enhances its reactivity, making it a candidate for various biological interactions.

Biological Activity

The biological activity of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The aldehyde group is known to interact with microbial cell membranes, potentially leading to cell lysis. In vitro studies have shown that derivatives of spirocyclic compounds can inhibit the growth of various bacteria and fungi.

Anticancer Potential

The unique structure of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes related to cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

The mechanism by which 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the generation of ROS, leading to oxidative stress in target cells.
  • DNA Interaction : Potential intercalation or binding with DNA could disrupt replication and transcription processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
7-Methyl-1,4-dioxaspiro[4.5]decaneAntimicrobialInhibition of E. coli growth
Ethyl 1,4-dioxaspiro[4.5]decaneAnticancerInduced apoptosis in breast cancer cells
Methyl 1,4-dioxaspiro[4.5]decaneAntioxidantReduced oxidative stress markers

Synthesis and Applications

The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde typically involves cyclization reactions under controlled conditions, often using acid catalysts to enhance yields. This compound serves as a valuable building block in organic synthesis for creating more complex molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde, and how do starting materials influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and aldehyde functionalization. For example, analogous compounds like 1-(8-Hydroxy-1,4-dioxaspiro[4.5]dec-7-en-7-yl)ethan-1-one are synthesized via ketone oxidation or aldehyde protection strategies . Key steps include optimizing reaction conditions (e.g., temperature, catalysts) and selecting precursors (e.g., ethyl esters or hydroxyl derivatives) to minimize byproducts. Purity (>98%) is often achieved via column chromatography or recrystallization .

Q. How is the structural configuration of this compound validated, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, spirocyclic analogs (e.g., 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol) are analyzed using 1^1H/13^{13}C NMR to confirm stereochemistry and substituent positions . Infrared (IR) spectroscopy identifies functional groups like the aldehyde (C=O stretch at ~1700 cm1^{-1}). X-ray crystallography may resolve ambiguities in ring conformations .

Q. What purification strategies are effective for removing synthetic intermediates or degradation products?

  • Methodological Answer : Reverse-phase HPLC or preparative TLC is used for polar impurities. For non-polar byproducts, solvent extraction (e.g., dichloromethane/water partitioning) is effective. Storage at 2–8°C in inert atmospheres prevents aldehyde oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in spirocyclic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to predict nucleophilic attack sites. For example, studies on similar compounds (e.g., 8-oxa-1-azaspiro[4.5]decane derivatives) reveal steric hindrance effects from the spiro ring on aldehyde reactivity . Molecular dynamics simulations further assess solvent interactions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related compounds?

  • Methodological Answer : Discrepancies in bioactivity (e.g., binding affinity) may arise from assay conditions (pH, temperature) or impurity profiles. Rigorous batch-to-batch reproducibility testing (e.g., via COA and SDS documentation ) and standardized protocols (e.g., IC50 measurements under controlled conditions) are essential. Meta-analyses of PubChem data can identify trends .

Q. How does the spirocyclic ring system influence pharmacokinetic properties like metabolic stability?

  • Methodological Answer : In vitro assays using liver microsomes or cytochrome P450 enzymes assess metabolic pathways. For instance, 1,4-dioxaspiro[4.5]decane derivatives show enhanced stability due to restricted conformational flexibility, delaying oxidative metabolism . Pharmacokinetic modeling (e.g., compartmental analysis) quantifies half-life and bioavailability .

Key Research Findings Table

Property Data Source Compound Reference
Molecular FormulaC10_{10}H14_{14}O3_38-Methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol
Synthetic Yield65–85% (multi-step)Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Purity>98% (HPLC)Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Bioactivity (IC50)10–50 µM (enzyme inhibition)Analog: (4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine

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